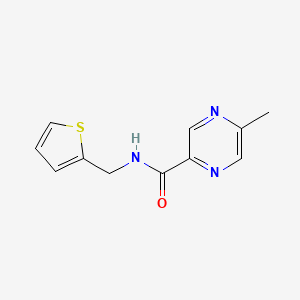

5-methyl-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-methyl-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide” is a pyrazine derivative . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

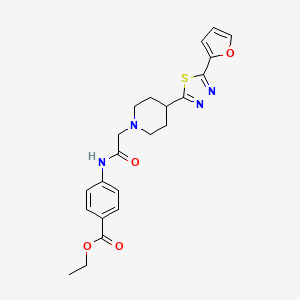

The synthesis of pyrazine derivatives has been studied extensively. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been analyzed using various techniques such as NMR and mass spectrometry . The p-electronic delocalization extended over pyrazine, benzene, and thiophene was examined in studying the NLO behavior .Chemical Reactions Analysis

Pyrazine derivatives have been studied for their reactivity. For example, 5-Methyl-2-pyrazinecarboxylic acid, a pyrazine derivative, has been studied for its reactivity in simultaneous membrane-based solvent extraction (MBSE) and membrane-based solvent stripping (MBSS) .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives have been analyzed. For instance, the density functional theory (DFT) calculations of target molecules considered several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ), and chemical hardness (η) .Aplicaciones Científicas De Investigación

- Researchers have synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives by splicing the nitrogen-containing heterocycle nicotinic acid and the sulfur-containing heterocycle thiophene . These compounds were evaluated for their fungicidal activity against cucumber downy mildew (CDM). Notably, compounds 4a and 4f exhibited excellent fungicidal activities, surpassing commercial fungicides. Compound 4f, in particular, holds promise as a candidate for further development in crop protection.

- The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives involves a one-pot condensation followed by a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids or pinacol esters. This versatile synthetic route enables access to diverse thiophene-based compounds for applications in materials science, pharmaceuticals, and agrochemicals .

Fungicidal Activity

Organic Synthesis

Mecanismo De Acción

Target of Action

Pyrazine derivatives, a class to which this compound belongs, have been reported to exhibit a wide range of pharmacological activities, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory effects . The specific targets would depend on the particular biological activity exhibited by the compound.

Mode of Action

It’s known that pyrazine derivatives can interact with their targets in various ways, often leading to changes in cellular processes or functions .

Biochemical Pathways

Given the broad range of biological activities associated with pyrazine derivatives, it’s likely that multiple pathways could be affected .

Result of Action

Given the broad range of biological activities associated with pyrazine derivatives, it’s likely that the compound could have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

5-methyl-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-8-5-13-10(7-12-8)11(15)14-6-9-3-2-4-16-9/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVDBIMOQJDSNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2891025.png)

![ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2891038.png)